molecular formula C33H26Cl2N2O6 B2999711 ethyl 5-{2-[2-(2,4-dichlorophenoxy)acetamido]benzoyloxy}-2-methyl-1-phenyl-1H-indole-3-carboxylate CAS No. 392319-60-7

ethyl 5-{2-[2-(2,4-dichlorophenoxy)acetamido]benzoyloxy}-2-methyl-1-phenyl-1H-indole-3-carboxylate

Cat. No.: B2999711
CAS No.: 392319-60-7
M. Wt: 617.48
InChI Key: DNBLTHVXEVYGBU-UHFFFAOYSA-N
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Description

This compound is a structurally complex indole derivative characterized by:

  • Ethyl carboxylate at position 3 of the indole core.
  • 2-Methyl and 1-phenyl substituents on the indole ring.
  • A benzoyloxy group at position 5, further substituted with a 2-(2,4-dichlorophenoxy)acetamido moiety.

The ethyl ester enhances lipophilicity, which may influence membrane permeability and metabolic stability compared to carboxamide analogs .

Properties

IUPAC Name

ethyl 5-[2-[[2-(2,4-dichlorophenoxy)acetyl]amino]benzoyl]oxy-2-methyl-1-phenylindole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H26Cl2N2O6/c1-3-41-33(40)31-20(2)37(22-9-5-4-6-10-22)28-15-14-23(18-25(28)31)43-32(39)24-11-7-8-12-27(24)36-30(38)19-42-29-16-13-21(34)17-26(29)35/h4-18H,3,19H2,1-2H3,(H,36,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNBLTHVXEVYGBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)C3=CC=CC=C3NC(=O)COC4=C(C=C(C=C4)Cl)Cl)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H26Cl2N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

617.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 5-{2-[2-(2,4-dichlorophenoxy)acetamido]benzoyloxy}-2-methyl-1-phenyl-1H-indole-3-carboxylate involves multiple steps, starting from the preparation of the indole core. The synthetic route typically includes the following steps:

Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 5-{2-[2-(2,4-dichlorophenoxy)acetamido]benzoyloxy}-2-methyl-1-phenyl-1H-indole-3-carboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of ethyl 5-{2-[2-(2,4-dichlorophenoxy)acetamido]benzoyloxy}-2-methyl-1-phenyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Indole Core
Compound Name Indole Substitution (Position) Key Functional Groups Biological/Physicochemical Implications
Target Compound 3-COOEt, 5-benzoyloxy 2,4-Dichlorophenoxy, ethyl ester High lipophilicity; potential herbicidal activity
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide 2-CONH, 5-F Benzophenone, fluoro Enhanced metabolic stability via fluorine
N-(2-(4-Chlorophenoxy)acetamido)phenyl)-1H-indole-2-carboxamide 2-CONH 4-Chlorophenoxy Moderate bioactivity; lower halogenation

Key Observations :

  • Halogenation: The target’s 2,4-dichlorophenoxy group increases steric bulk and electron-withdrawing effects compared to the mono-chlorinated analog in . This may enhance binding to hydrophobic enzyme pockets or environmental persistence.
  • Ester vs.
  • Fluorine Substitution : Compounds with 5-fluoro groups (e.g., ) exhibit higher metabolic stability due to fluorine’s resistance to oxidative degradation, a feature absent in the target compound.
Spectroscopic and Analytical Data
Parameter Target Compound (Estimated) Compound 3 Compound 5
¹H NMR (δ ppm) ~8.0–8.5 (dichlorophenoxy protons) 7.75–7.86 (benzophenone protons) 7.25–7.41 (chlorophenoxy protons)
¹³C NMR (δ ppm) ~165–170 (ester C=O) 166.50 (amide C=O) 158.75 (amide C=O)
IR (cm⁻¹) ~1740 (ester C=O), 1680 (amide C=O) 1666.50 (amide C=O) 1670.35 (amide C=O)
MS ([M+H]⁺) ~550–560 (calculated) 359.11903 373.13468

Key Differences :

  • The target’s ester carbonyl (~1740 cm⁻¹ in IR) distinguishes it from amide-dominated spectra in .
  • Mass spectrometry: The target’s higher molecular weight (due to dichlorophenoxy and benzoyloxy groups) results in a significantly larger [M+H]⁺ peak.

Biological Activity

Ethyl 5-{2-[2-(2,4-dichlorophenoxy)acetamido]benzoyloxy}-2-methyl-1-phenyl-1H-indole-3-carboxylate is a complex compound that has garnered attention due to its diverse biological activities. This article provides a detailed exploration of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features an indole core structure, which is known for its pharmacological significance. The presence of the 2,4-dichlorophenoxy group contributes to its potential herbicidal and antimicrobial properties. The molecular formula is C23H24Cl2N2O4, with a molecular weight of approximately 455.36 g/mol.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity : Studies have indicated that compounds with similar structures exhibit significant antimicrobial properties against various pathogens.
  • Anti-inflammatory Effects : The indole moiety is often associated with anti-inflammatory activity, making this compound a candidate for further investigation in inflammatory disease models.
  • Herbicidal Properties : The incorporation of the 2,4-dichlorophenoxy group suggests potential use as a herbicide, targeting specific plant pathways.

Antimicrobial Activity

Research has demonstrated that derivatives of indole exhibit varying degrees of antibacterial activity. For example, a study on related compounds found that certain indole derivatives inhibited the growth of Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .

Anti-inflammatory Activity

A notable study investigated the anti-inflammatory effects of indole derivatives on lipopolysaccharide (LPS)-induced inflammation in macrophages. The results showed that these compounds significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 .

CompoundIC50 (µM)Target
Indole Derivative A0.75-Lipoxygenase
Indole Derivative B0.23Leukotriene Synthesis

Herbicidal Activity

The herbicidal potential of similar compounds was evaluated in agricultural studies. For instance, compounds with the 2,4-dichlorophenoxy group were shown to inhibit plant growth at concentrations as low as 0.001 kg/ha . This suggests that this compound may possess comparable herbicidal efficacy.

Case Studies

Several case studies highlight the biological applications of related indole compounds:

  • Case Study on Antimicrobial Properties : A study published in Journal of Medicinal Chemistry examined a series of indole derivatives and their effects on bacterial strains. Results indicated that modifications to the indole structure significantly enhanced antimicrobial activity .
  • Case Study on Anti-inflammatory Effects : Another research project focused on the anti-inflammatory properties of an indole derivative in an animal model of arthritis, demonstrating a marked reduction in joint swelling and pain .

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